molecular formula C10H13F B1596320 2-Fluoro-1,3,4,5-tetramethylbenzene CAS No. 319-91-5

2-Fluoro-1,3,4,5-tetramethylbenzene

Cat. No. B1596320
CAS RN: 319-91-5
M. Wt: 152.21 g/mol
InChI Key: WGOOHIBXEKJTGZ-UHFFFAOYSA-N
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Description

2-Fluoro-1,3,4,5-tetramethylbenzene is a chemical compound with the formula C10H13F. It is also known by its synonyms 2,3,4,6-Tetramethyl-1-fluorobenzene and Benzene, 2-fluoro-1,3,4,5-tetramethyl- .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-1,3,4,5-tetramethylbenzene consists of a benzene ring with four methyl groups and one fluorine atom attached. The molecular weight is 152.21 g/mol .


Physical And Chemical Properties Analysis

2-Fluoro-1,3,4,5-tetramethylbenzene has a density of 1.0±0.1 g/cm3 and a boiling point of 202.8±9.0 °C at 760 mmHg . It is soluble in water with a solubility of 0.0635 mg/ml .

Scientific Research Applications

Crystal Structure Analysis

Research has shown the significance of 2-Fluoro-1,3,4,5-tetramethylbenzene and related compounds in understanding crystal structures. The study of 1,2,3,5-tetrafluorobenzene revealed its layered monoclinic structure, emphasizing the role of weak intermolecular interactions in crystal packing. This research provides insights into the structural preferences of fluoroaromatic compounds, impacting materials science and crystal engineering (Thakur et al., 2010).

Photocatalytic Applications

Another significant application of fluorinated benzenes is in photocatalysis. 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, a related compound, has been recognized as a powerful metal-free organophotocatalyst due to its excellent redox window and chemical stability. This advancement has broad implications for organic synthesis, offering a sustainable alternative to traditional metal-based photocatalysts (Shang et al., 2019).

Organometallic Chemistry and Catalysis

Fluorobenzenes are increasingly used as solvents and ligands in organometallic chemistry and catalysis. Their ability to weakly bind to metal centers, due to fluorine substituents, makes them suitable for a variety of catalytic processes. This property is leveraged in the development of new organic synthesis methodologies, expanding the toolkit available to chemists for creating complex molecules (Pike et al., 2017).

Electrophilic Fluorination

Electrophilic fluorination is a key reaction in organic synthesis, and compounds like 2-Fluoro-1,3,4,5-tetramethylbenzene play a crucial role. Studies have demonstrated efficient routes to benzylic fluorides, highlighting the importance of such reactions in accessing fluorinated organic compounds, which are of interest in pharmaceutical and agricultural chemical synthesis (Bloom et al., 2014).

Nucleophilic Aroylation

The nucleophilic aroylation of fluorobenzenes, facilitated by N-heterocyclic carbene catalysis, showcases the utility of fluorinated benzenes in forming polysubstituted benzophenones. This highlights their role in expanding the diversity of aromatic compounds accessible through synthetic chemistry (Suzuki et al., 2008).

Safety and Hazards

The safety data sheet for 2-Fluoro-1,3,4,5-tetramethylbenzene indicates that it may be harmful if swallowed and may cause skin and eye irritation. It is recommended to avoid breathing vapors or mists, and to use personal protective equipment when handling this chemical .

properties

IUPAC Name

2-fluoro-1,3,4,5-tetramethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F/c1-6-5-7(2)10(11)9(4)8(6)3/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOOHIBXEKJTGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294821
Record name 2-fluoro-1,3,4,5-tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1,3,4,5-tetramethylbenzene

CAS RN

319-91-5
Record name 2-Fluoro-1,3,4,5-tetramethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=319-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 319-91-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-fluoro-1,3,4,5-tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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